

1-Monomyristin CAS number and molecular structure

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An In-depth Technical Guide to 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Monomyristin**, a monoacylglycerol with significant potential in various scientific and pharmaceutical applications. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its antimicrobial effects. Experimental protocols and data are presented to support further research and development.

Chemical Identity and Molecular Structure

1-Monomyristin, also known as rac-Glycerol 1-myristate, is the monoester of glycerol and myristic acid.[1]

CAS Number: 589-68-4[1][2][3]

Molecular Formula: C₁₇H₃₄O₄[3]

Molecular Weight: 302.45 g/mol [3]

• Synonyms: 2,3-Dihydroxypropyl tetradecanoate, Glyceryl 1-myristate, α-Monomyristin[1][3]

Molecular Structure:



The structure of **1-Monomyristin** consists of a myristic acid molecule esterified at the sn-1 position of a glycerol backbone.

Physicochemical Properties

1-Monomyristin is a white to off-white, waxy solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Melting Point	53.8–70 °C	[2][3][4][5]
Boiling Point	363.47°C (estimate)	[3][5]
Solubility	Soluble in organic solvents (methanol, ethanol, DMSO); Limited solubility in water.	[1][3][6]
Appearance	White to off-white crystalline powder or solid.	[1][3][4]

Synthesis and Characterization

A common method for the synthesis of **1-Monomyristin** involves a multi-step process starting from the protection of glycerol, followed by transesterification and deprotection.[2][4]

Experimental Protocol: Synthesis of 1-Monomyristin

Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the hydroxyl groups at the sn-1 and sn-2 positions, yielding 1,2-O-isopropylidene glycerol.[4]

Step 2: Synthesis of Isopropylidene Glycerol Myristate Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a base (e.g., potassium carbonate) via transesterification to produce isopropylidene glycerol myristate.[4]

Step 3: Deprotection to Yield **1-Monomyristin** The isopropylidene protecting group is removed from isopropylidene glycerol myristate using an acidic catalyst like Amberlyst-15 in ethanol. The



mixture is stirred at room temperature, followed by filtration and evaporation of the solvent to yield the final product, **1-Monomyristin**, as a white solid.[2][4]

Characterization Methods

The synthesized 1-Monomyristin can be characterized using various analytical techniques:

- Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-H stretches.[2][4]
- Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.[2][4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure.[2]

Biological Activity: Antimicrobial Properties

1-Monomyristin has demonstrated significant antibacterial and antifungal activities against a range of microorganisms.[2][3][7]

Antibacterial Activity

1-Monomyristin exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Aggregatibacter actinomycetemcomitans.[2][3] The activity is attributed to the interaction of the monoglyceride with the bacterial cell wall.[2]

Antifungal Activity

The compound is also effective against the fungus Candida albicans.[2][3] The proposed mechanism of action is similar to that of amphotericin B, where the hydroxyl groups of **1-Monomyristin** interact with ergosterol in the fungal cell membrane, leading to disruption of the membrane and cell lysis.[2]



Experimental Protocol: Antimicrobial Disc Diffusion Assay

The antimicrobial activity of **1-Monomyristin** can be evaluated using the disc diffusion method.

- Preparation of Microbial Cultures: The test microorganisms (E. coli, S. aureus, C. albicans, etc.) are cultured in appropriate broth media to a specific turbidity.
- Inoculation: The microbial suspension is uniformly spread onto the surface of agar plates.
- Application of Test Compound: Sterile paper discs are impregnated with known concentrations of 1-Monomyristin dissolved in a suitable solvent (e.g., DMSO).
- Incubation: The plates are incubated under appropriate conditions for each microorganism.
- Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A positive control (e.g., a standard antibiotic) and a negative control (solvent only) are included in the assay.[7]

Quantitative Data on Antimicrobial Activity

The following table summarizes the reported inhibition zones for **1-Monomyristin** against various microorganisms.

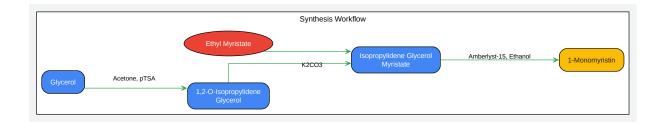
Microorganism	Concentration of 1- Monomyristin	Inhibition Zone (mm)	Reference
Staphylococcus aureus	0.50%	Higher than positive control	[2]
Aggregatibacter actinomycetemcomita ns	Not specified	Active	[2]
Bacillus subtilis	Not specified	Active	[2]
Candida albicans	>1.00%	Medium activity	[2][4]



Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by **1-Monomyristin** are not yet fully elucidated, its proposed mechanism of action against fungi provides insight into potential cellular targets. The disruption of the fungal cell membrane integrity likely triggers downstream signaling cascades involved in cell wall stress responses.

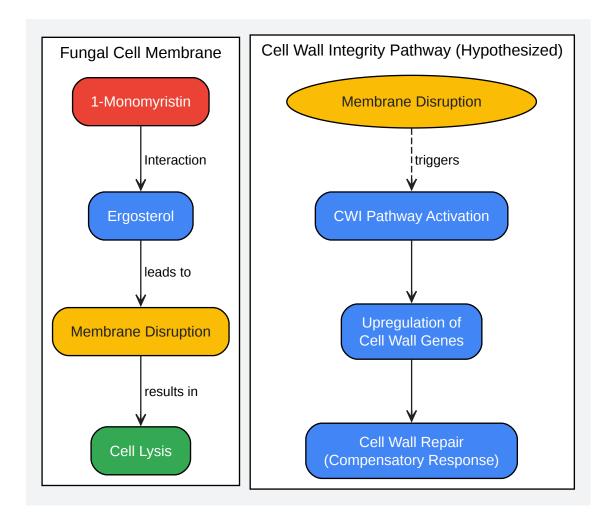
In fungi, the Cell Wall Integrity (CWI) signaling pathway is a primary response mechanism to cell wall damage. This pathway, often involving a MAP kinase cascade, regulates the expression of genes involved in cell wall synthesis and remodeling to counteract the stress. It is plausible that the membrane disruption caused by **1-Monomyristin** activates the CWI pathway as a compensatory response.



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Caption: Synthesis workflow of **1-Monomyristin**.





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Caption: Proposed antifungal mechanism of **1-Monomyristin**.

Applications and Future Directions

The demonstrated antimicrobial properties of **1-Monomyristin** position it as a promising candidate for various applications:

- Pharmaceuticals: As a potential active ingredient in topical antibacterial and antifungal formulations.
- Cosmetics and Personal Care: As a preservative or emulsifying agent with antimicrobial benefits.
- Food Industry: As a food additive for its emulsifying and antimicrobial properties.[1]



Further research is warranted to fully elucidate the mechanisms of action, explore its efficacy in more complex biological systems, and evaluate its safety profile for therapeutic and other applications. The development of novel drug delivery systems, such as nanoparticle-based conjugates, could also enhance its therapeutic potential.[3]

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